4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-3-5-16(6-4-13)23(21,22)18-9-7-15-12-20-10-8-14(2)11-17(20)19-15/h3-6,8,10-12,18H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJWEHJGYUHZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the condensation of 2-aminopyridines with α-bromoketones under specific conditions, such as solvent-free microwave irradiation
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into molecular mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets can be harnessed to create therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, a comparative analysis with structurally related sulfonamide derivatives is provided below.
Table 1: Structural and Molecular Comparisons
*Inferred formula based on structural analysis; †Estimated molecular weight.
Key Observations:
Substituent Effects: The methyl group on the benzene ring (target compound) enhances lipophilicity compared to electron-withdrawing groups like fluoro or iodo in analogs . This may improve membrane permeability but reduce solubility.
Heterocyclic Core Variations :
- Replacing the imidazo[1,2-a]pyridine core (target compound) with imidazo[1,2-a]pyrimidine (e.g., ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability.
Pharmacological Implications: Sulfonamide derivatives with bulky substituents (e.g., biphenyl in ) exhibit increased steric hindrance, which may reduce off-target interactions but limit bioavailability. The iodo-substituted analog () has a higher molecular weight (490.3 vs.
Biological Activity
4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, a member of the imidazo[1,2-a]pyridine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 341.41 g/mol
- CAS Number : 868978-95-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, imidazo[1,2-a]pyridine derivatives have been shown to act as cyclin-dependent kinase (CDK) inhibitors , which play a crucial role in regulating the cell cycle. By inhibiting CDKs, this compound may halt cell proliferation and induce apoptosis in cancer cells .
Target Pathways
- Cell Cycle Regulation : The inhibition of CDKs can lead to cell cycle arrest.
- Nitric Oxide Synthase Inhibition : Similar compounds have shown to inhibit inducible nitric oxide synthase (iNOS), reducing inflammation .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that related imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. For example:
- In vitro studies showed that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Inhibition of iNOS and COX-2 : Research suggests that it may reduce nitric oxide production in macrophages, similar to other imidazo[1,2-a]pyridine derivatives .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
| Study Reference | Findings |
|---|---|
| Mantoani et al. (2016) | Demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity through CDK inhibition. |
| Science.gov (2018) | Reported significant anti-inflammatory effects linked to iNOS inhibition in RAW 264.7 cells. |
| Benchchem (2024) | Provided insights into the synthesis and potential therapeutic applications of related compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
